molecular formula C11H17ClN4O B1481821 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine CAS No. 2097969-53-2

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine

Cat. No.: B1481821
CAS No.: 2097969-53-2
M. Wt: 256.73 g/mol
InChI Key: WYUDICJIJQCRGM-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol. The piperazine ring in this compound adopts a chair conformation .


Molecular Structure Analysis

In the title compound, the piperazine ring adopts a chair conformation and the dihedral angle between the aromatic rings is 13.91 (7)° . The crystal structure is stabilized by weak intermolecular C—H N hydrogen-bond interactions .

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as an inhibitor of CK2 offers several advantages for laboratory experiments. This compound is a potent and selective inhibitor of CK2 and has been shown to inhibit the activity of CK2 in a variety of cell types. This compound is also relatively easy to synthesize and is relatively inexpensive. However, this compound is not cell-permeable and must be used in combination with other compounds to penetrate cells.

Future Directions

1. Further studies of the mechanism of action of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as an inhibitor of CK2.
2. Investigation of the effects of this compound on other CK2-mediated processes, such as DNA replication and transcription.
3. Studies of the effects of this compound on other cellular processes, such as cell proliferation, differentiation, and apoptosis.
4. Development of cell-permeable analogs of this compound for use in laboratory experiments.
5. Investigation of the effects of this compound on the expression of other transcription factors, such as c-Myc and NF-kB.
6. Studies of the effects of this compound on other proteins, such as protein kinases and phosphatases.
7. Development of novel this compound analogs for use in drug discovery and development.
8. Investigation of the use of this compound as a tool for studying the role of CK2 in cancer.
9. Development of this compound-based inhibitors of CK2 for use in therapeutic applications.
10. Investigation of the effects of this compound on the expression of microRNAs.

Scientific Research Applications

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine has been used to study the role of CK2 in a variety of cellular processes. It has been used to study the role of CK2 in cell cycle progression, DNA replication, transcription, and apoptosis. This compound has also been used to study the role of CK2 in the regulation of gene expression and protein phosphorylation. This compound has also been used to study the role of CK2 in the regulation of cell proliferation, differentiation, and apoptosis.

Biochemical Analysis

Biochemical Properties

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent changes in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects such as organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to an accumulation or depletion of specific metabolites. These changes can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .

Properties

IUPAC Name

3-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-3-2-10(12)13-14-11/h2-3H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUDICJIJQCRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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